1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hexadecanoyloxy and benzoxadiazolyl groups, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled typically involves multi-step organic reactions. The process begins with the preparation of the hexadecanoyloxy group, followed by the introduction of the benzoxadiazolyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitro group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is often used as a fluorescent probe due to the presence of the benzoxadiazolyl group. It can be employed in imaging studies to track cellular processes and interactions.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties can enhance the performance of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled involves its interaction with specific molecular targets. The benzoxadiazolyl group can bind to proteins and enzymes, modulating their activity. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, known for its unique pharmacological properties.
Aliphatic Amines: Compounds with similar structural features, often used in environmental and biological analyses.
Uniqueness
What sets 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled apart is its combination of a long-chain fatty acid with a fluorescent benzoxadiazolyl group. This unique structure provides both hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53)/t37-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMPKRLTCWGFP-DIPNUNPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75N4O11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583389 |
Source
|
Record name | (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92605-64-6 |
Source
|
Record name | (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.